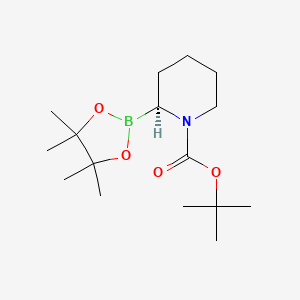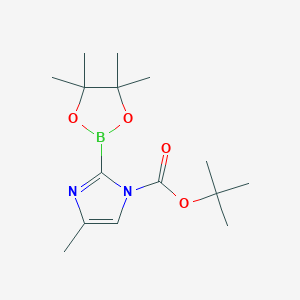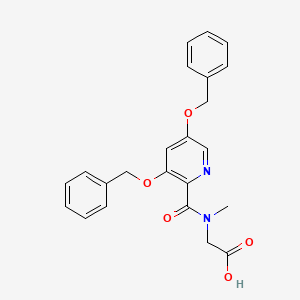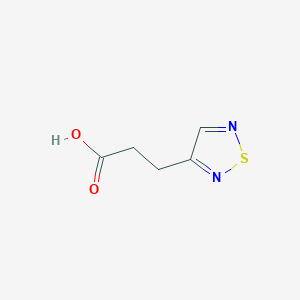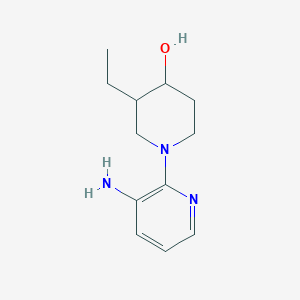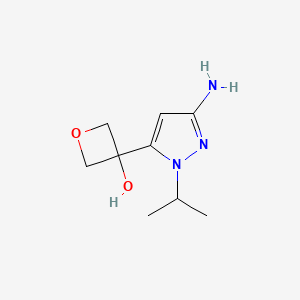
3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol is a heterocyclic compound that features both a pyrazole and an oxetane ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The presence of an oxetane ring adds to the compound’s structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol typically involves the formation of the pyrazole ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1-isopropyl-1H-pyrazole with an oxetane derivative in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes, potentially inhibiting their activity. The oxetane ring may also contribute to the compound’s reactivity by participating in ring-opening reactions that modify its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the oxetane ring.
3-Amino-5-methyl-1H-pyrazole: Another pyrazole derivative with different substituents.
3-Amino-4,5-dihydro-1-phenylpyrazole: Contains a phenyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 3-(3-Amino-1-isopropyl-1H-pyrazol-5-yl)oxetan-3-ol lies in its combination of a pyrazole and an oxetane ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
3-(5-amino-2-propan-2-ylpyrazol-3-yl)oxetan-3-ol |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)12-7(3-8(10)11-12)9(13)4-14-5-9/h3,6,13H,4-5H2,1-2H3,(H2,10,11) |
Clé InChI |
WPDNFTVUJSKWJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC(=N1)N)C2(COC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


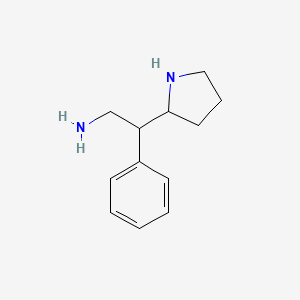
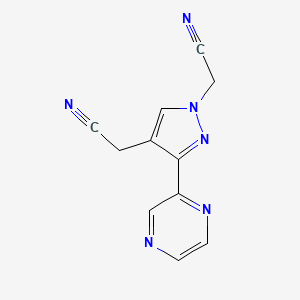
![Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate](/img/structure/B13348758.png)

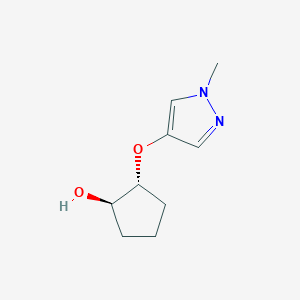
![Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13348781.png)
